(1R,2S)-cycloheptane-1,2-diamine hydrochloride
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Overview
Description
(1R,2S)-cycloheptane-1,2-diamine hydrochloride is a chiral diamine compound with a cycloheptane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-cycloheptane-1,2-diamine hydrochloride typically involves the reduction of a suitable precursor, such as a cycloheptanone derivative, followed by amination. One common method involves the use of metal hydrides, such as lithium aluminum hydride, to reduce the ketone to the corresponding alcohol, which is then converted to the diamine via reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-cycloheptane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
(1R,2S)-cycloheptane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting neurological and cardiovascular diseases.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-cycloheptane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(-)-Ephedrine hydrochloride
- (1R,2S)-2-Phenylcyclopropanaminium
- Phenylpropanolamine
Uniqueness
(1R,2S)-cycloheptane-1,2-diamine hydrochloride is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(1R,2S)-cycloheptane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7H,1-5,8-9H2;1H/t6-,7+; |
InChI Key |
QEACAZYQQRVGBZ-UKMDXRBESA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)N.Cl |
Canonical SMILES |
C1CCC(C(CC1)N)N.Cl |
Origin of Product |
United States |
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